N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide
Description
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide: is a synthetic organic compound that features a tetrahydropyran ring substituted with a phenyl group and a methanesulfonamide moiety
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)14-11-13(7-9-17-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHDUCNQAPOXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide typically involves the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a hydroxyketone.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide: can be compared with other sulfonamide-containing compounds:
N-(phenylmethyl)methanesulfonamide: Lacks the tetrahydropyran ring, which may affect its biological activity.
N-(4-methylphenyl)methanesulfonamide: Contains a methyl-substituted phenyl group, which could influence its reactivity and interactions.
This compound’s unique structure, featuring both a tetrahydropyran ring and a methanesulfonamide group, distinguishes it from other similar compounds and may confer unique properties and applications.
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